alpha-Thymidine

概述

描述

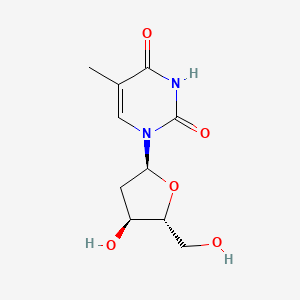

Alpha-Thymidine, also known as alpha-deoxythymidine, is a rare anomer of the more common beta-deoxythymidine. It is a nucleoside composed of a thymine base attached to a deoxyribose sugar.

准备方法

Synthetic Routes and Reaction Conditions: Alpha-Thymidine can be synthesized using several methods, including the mercuri procedure, fusion reaction, and Vorbrüggen glycosylation . These methods involve the formation of glycosidic bonds between the thymine base and the deoxyribose sugar. The reaction conditions typically include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired anomer is produced.

Industrial Production Methods: Industrial production of this compound is less common due to its rarity and the complexity of its synthesis. advancements in synthetic chemistry have made it possible to produce this compound in larger quantities for research and potential therapeutic applications .

化学反应分析

Chemical Modifications at the 5′-Position

α-Thymidine derivatives are synthesized to explore structure-activity relationships (SAR):

a. Synthesis of 5′-Urea Derivatives

-

Sulfonation : α-Thymidine is sulfonated, followed by displacement with sodium azide and hydrogenation to yield 5′-amine .

-

Coupling : The amine reacts with aryl isothiocyanates to form thioureas or ureas (e.g., 3-trifluoromethyl-4-chlorophenyl derivatives) .

b. Comparative β-Thymidine Modifications

Inhibition of Plasmodium falciparum Thymidylate Kinase (PfTMPK)

5′-substituted α- and β-thymidine derivatives were evaluated for PfTMPK inhibition using a coupled enzymatic assay :

| Compound | Substituent | K<sub>i</sub> (μM) | EC<sub>50</sub> (P. falciparum) |

|---|---|---|---|

| α-28 | 3-CF<sub>3</sub>-4-Cl-phenyl | 80 | 8.5 |

| β-53 | 3-CF<sub>3</sub>-4-Cl-phenyl | 25 | 3.2 |

| β-55 | 4-NO<sub>2</sub>-phenyl | 11 | 2.7 |

Key Findings :

-

β-derivatives exhibit superior inhibitory activity (e.g., 55 , K<sub>i</sub> = 11 μM) .

-

Antimalarial activity (EC<sub>50</sub>) correlates weakly with PfTMPK inhibition, suggesting alternate modes of action .

Structural Insights from X-ray Crystallography

Co-crystallization of PfTMPK with inhibitors reveals binding mechanisms:

| PDB Code | Ligand | Key Interactions |

|---|---|---|

| 2YOG | 28 | Thymidine mimics TMP; H-bonds via W27 and W303 |

| 2YOF | 53 | Aromatic stacking with protein surface |

Structural Analysis :

-

The thymidine ring occupies the TMP-binding pocket, while the 5′-aryl group interacts hydrophobically .

Comparative Synthetic Routes for α-Thymidine Derivatives

| Method | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Ac<sub>2</sub>O/H<sub>2</sub>SO<sub>4</sub> | 3′,5′-diacylation | 70 | |

| TMSOTf/BSA | Acetonitrile, 70°C | 50 |

This comprehensive analysis underscores α-thymidine’s versatility in medicinal chemistry, particularly in antimalarial drug design. While 5′-modifications enhance target engagement, further optimization is required to improve potency and selectivity.

科学研究应用

Antiviral Therapy

One of the primary applications of alpha-Thymidine is in antiviral therapy, particularly in relation to herpesviruses. The thymidine kinase (TK) genes of alpha-herpesviruses are crucial for viral replication and are often targeted for therapeutic interventions. These genes are nonessential for viral replication but play significant roles in virulence. They are exploited for:

- Gene-deleted attenuated vaccines : These vaccines utilize modified strains of viruses that lack the TK gene, reducing their virulence while still eliciting an immune response.

- Antiviral treatments : this compound acts as a substrate for TK enzymes, facilitating the phosphorylation of nucleosides which is vital for viral DNA synthesis. This mechanism is particularly effective against Herpes Simplex Virus 1 (HSV-1) and can be used to develop treatments for viral infections .

Cancer Treatment

This compound has also been investigated for its potential in cancer therapy. Its role as a precursor in DNA synthesis makes it a candidate for:

- Suicide gene therapy : By introducing the TK gene into cancer cells, these cells can be selectively killed when treated with nucleoside analogs like this compound. This method enhances the specificity of cancer treatment while minimizing damage to healthy cells.

- Antitumor activity : Research has indicated that this compound can inhibit tumor growth through various mechanisms, including inducing apoptosis in cancer cells and enhancing immune response against tumors .

DNA Protection

Recent studies have highlighted the protective effects of this compound against oxidative DNA damage. In cellular models, pretreatment with this compound demonstrated:

- Reduction of oxidative damage : In HepG2 cells exposed to hydrogen peroxide, this compound significantly decreased DNA damage markers, suggesting its potential as a protective agent against oxidative stress.

- Cell cycle regulation : The compound was found to induce cell cycle arrest at the G0/G1 phase, which is crucial for maintaining genomic stability and preventing the propagation of damaged DNA .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Alpha-Thymidine exerts its effects by being incorporated into DNA during replication. It acts as a substrate for thymidine kinase enzymes, which phosphorylate it to form this compound monophosphate. This phosphorylated form can then be further phosphorylated to form this compound diphosphate and this compound triphosphate. These phosphorylated derivatives can interfere with DNA synthesis and repair, leading to potential therapeutic effects in antiviral and anticancer treatments .

相似化合物的比较

Similar Compounds: Similar compounds to alpha-Thymidine include beta-deoxythymidine, alpha-deoxyuridine, and alpha-deoxycytidine. These compounds share structural similarities but differ in their nucleobases and the configuration of their glycosidic bonds .

Uniqueness of this compound: this compound is unique due to its trans configuration, which gives it distinct biochemical properties compared to its beta counterpart. This uniqueness makes it valuable for studying the structural and functional differences between alpha and beta nucleosides and for developing novel therapeutic agents .

生物活性

α-Thymidine is a nucleoside that plays a crucial role in DNA synthesis and repair. Its biological activity has been extensively studied, particularly in the context of its potential therapeutic applications, including antimalarial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of α-thymidine, supported by research findings, data tables, and relevant case studies.

α-Thymidine primarily functions as a substrate for thymidine kinases (TKs), enzymes that catalyze the phosphorylation of thymidine to thymidine monophosphate (dTMP). This process is essential for nucleotide synthesis, which is critical for DNA replication and repair. The enzyme thymidylate kinase (TMPK) is particularly significant as it catalyzes the conversion of dTMP to thymidine diphosphate (TDP), thereby facilitating DNA synthesis.

Key Enzymatic Pathways

- Thymidine Kinase (TK) : Catalyzes the phosphorylation of thymidine.

- Thymidylate Kinase (TMPK) : Converts dTMP to TDP, a critical step in nucleotide metabolism.

Antimalarial Activity

Recent studies have highlighted the potential of α-thymidine analogues as antimalarial agents. A series of 5′-urea-α-thymidine derivatives were synthesized and evaluated for their inhibitory effects against Plasmodium falciparum TMPK. The findings indicate that these derivatives exhibit moderate inhibition of both TMPK and parasite growth, suggesting alternative mechanisms of action beyond TMPK inhibition.

Table 1: Inhibitory Activity of α-Thymidine Derivatives Against P. falciparum TMPK

| Compound | IC50 (μM) | Mode of Action |

|---|---|---|

| 3-Trifluoromethyl-4-chlorophenyl-urea-α-thymidine | 25 | TMPK Inhibition |

| 4-Nitrophenyl Derivative | 11 | TMPK Inhibition |

| Other Derivatives | 50-100 | Mixed Mechanisms |

The study emphasizes that certain analogues demonstrated significant antimalarial activity without primarily targeting TMPK, indicating a need for further exploration into their mechanisms .

Antitumor Activity

In addition to its antimalarial properties, α-thymidine has been investigated for its anticancer potential. Research has shown that compounds derived from α-thymidine can inhibit thymidine phosphorylase, an enzyme implicated in tumor progression and angiogenesis. The inhibition of this enzyme may lead to reduced tumor growth and improved therapeutic outcomes.

Case Study: Thymidine Phosphorylase Inhibition

A recent investigation focused on synthesizing novel compounds containing triazole cores aimed at inhibiting thymidine phosphorylase. The results indicated promising anti-tumor activity through effective enzyme inhibition .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of α-thymidine derivatives is crucial for optimizing their biological activity. Various modifications at the 5′ position have been explored to enhance potency and selectivity against target enzymes.

Table 2: Structure-Activity Relationship Insights

| Modification | Biological Activity | Selectivity |

|---|---|---|

| Urea Substituents | Moderate Inhibition | High against PfTMPK |

| Thiourea Derivatives | Low Activity against hTK1 | Selective for MtTMPK |

These insights provide a foundation for designing more effective inhibitors with reduced toxicity to human cells while maintaining efficacy against pathogens like Mycobacterium tuberculosis and malaria parasites .

属性

IUPAC Name |

1-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-RNJXMRFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858957 | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4449-43-8 | |

| Record name | Thymidine alpha-anomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004449438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-D-Thymidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THYMIDINE .ALPHA.-ANOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMX6U1R2W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。